This compound can be sourced from various chemical suppliers and is often utilized in research laboratories. It falls under the classification of purines, which are nitrogen-containing compounds that are fundamental components of nucleic acids.
The synthesis of 8-amino-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The process may include:
Specific reaction conditions can vary but typically involve:
The molecular formula of 8-amino-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is . Its structure features:
The compound's structure can be represented using various notations:
CN1C(=O)N=C(N)C(=O)c2[nH]cnc12
InChI=1S/C10H13N5O2/c1-6(2)5-4(11)9(15)14-10(5)16/h4,6H,1-3H3,(H,11,14)(H,15,16)
8-amino-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions:
Reagents commonly used in these reactions include:
The mechanism of action for 8-amino-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways:
The stability and solubility of this compound make it suitable for various laboratory applications.
8-amino-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione has several scientific applications:
This compound's unique structural properties and biological activity make it a valuable subject of study in both academic and industrial settings.
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5